molecular formula C22H24ClN3O B1681488 (S)-Azelastine CAS No. 143228-85-7

(S)-Azelastine

Cat. No.: B1681488
CAS No.: 143228-85-7
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-SFHVURJKSA-N
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Description

(S)-Azelastine is a chiral antihistamine compound used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the (S)-enantiomer of azelastine, which means it is one of the two mirror-image forms of the molecule. This compound is known for its potent antihistaminic and anti-inflammatory properties, making it effective in alleviating symptoms associated with allergies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azelastine typically involves the resolution of racemic azelastine or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve high enantiomeric excess. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Azelastine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the azepine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or applications.

Scientific Research Applications

(S)-Azelastine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis techniques.

    Biology: Research on this compound includes its effects on histamine receptors and its role in modulating immune responses.

    Medicine: It is extensively studied for its therapeutic effects in treating allergic conditions and its potential use in other inflammatory diseases.

    Industry: The compound is used in the formulation of nasal sprays and eye drops for allergy relief.

Mechanism of Action

(S)-Azelastine exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a key mediator of allergic reactions. This inhibition reduces symptoms such as itching, sneezing, and nasal congestion. Additionally, this compound has anti-inflammatory properties, which further contribute to its therapeutic effects. The molecular targets include histamine receptors and various inflammatory mediators, and the pathways involved are related to the suppression of histamine-induced signaling.

Comparison with Similar Compounds

    Cetirizine: Another antihistamine used for similar indications but with different pharmacokinetic properties.

    Loratadine: Known for its long-lasting effects and minimal sedation.

    Fexofenadine: A non-sedating antihistamine with a different chemical structure.

Uniqueness of (S)-Azelastine: this compound is unique due to its dual action as both an antihistamine and an anti-inflammatory agent. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and improved efficacy compared to its racemic mixture or other antihistamines.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-85-7
Record name Azelastine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9YE1DOYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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